
N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide is a complex organic compound with the molecular formula C18H14N6O5S This compound is known for its unique structural properties, which include a dinitrophenyl group, a thiazole ring, and an acetanilide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide typically involves the condensation of 2,4-dinitrophenylhydrazine with a thiazole derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like column chromatography or recrystallization may be employed to achieve the desired quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dinitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide involves its interaction with specific molecular targets. The dinitrophenyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The thiazole ring may also play a role in stabilizing these interactions and enhancing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A simpler compound with similar reactivity but lacking the thiazole and acetanilide groups.
Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate: Another complex molecule with a dinitrophenyl group but different structural features.
Uniqueness
N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide is unique due to its combination of a dinitrophenyl group, a thiazole ring, and an acetanilide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
73623-39-9 |
|---|---|
Molecular Formula |
C18H14N6O5S |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N-[4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-1,3-thiazol-2-yl]-N-phenylacetamide |
InChI |
InChI=1S/C18H14N6O5S/c1-12(25)22(14-5-3-2-4-6-14)18-20-13(11-30-18)10-19-21-16-8-7-15(23(26)27)9-17(16)24(28)29/h2-11,21H,1H3/b19-10+ |
InChI Key |
FGQIJIJCFITRRC-VXLYETTFSA-N |
Isomeric SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


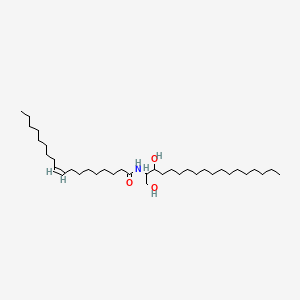
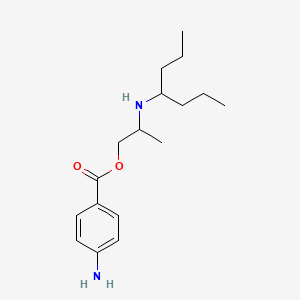
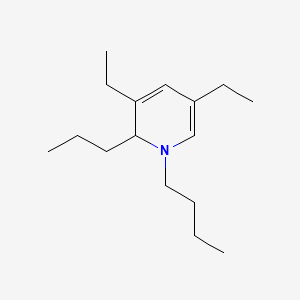

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)
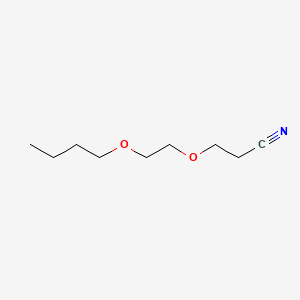
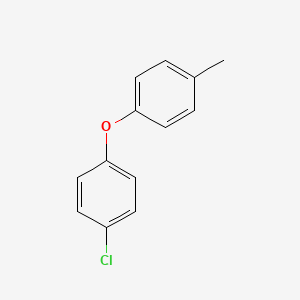

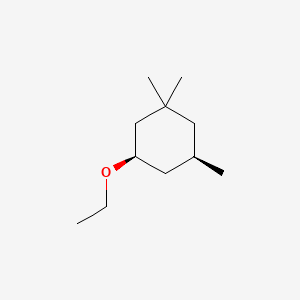
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)

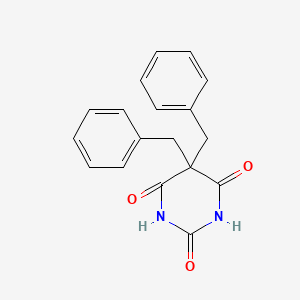
![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)
